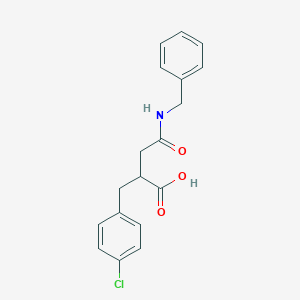![molecular formula C20H16N4O4 B226810 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226810.png)
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyrrolopyrimidine class of compounds. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further research. Additionally, it has been shown to have potential as an anti-inflammatory and antiviral agent.
One of the limitations of using 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of research could focus on its potential as an anticancer agent. Further studies could investigate its efficacy in vivo and its potential as a treatment for various types of cancer.
Another area of research could focus on its potential as an anti-inflammatory and antiviral agent. Further studies could investigate its efficacy in vivo and its potential as a treatment for various inflammatory and viral diseases.
Conclusion
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a promising compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of potential applications as an anticancer, anti-inflammatory, and antiviral agent. While more research is needed to fully understand its mechanism of action and potential applications, it is a promising candidate for further study.
Synthesis Methods
The synthesis of 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzaldehyde, malononitrile, and 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate compound, which is then cyclized to form the final product.
Scientific Research Applications
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a range of potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
properties
Product Name |
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
|---|---|
Molecular Formula |
C20H16N4O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(3-nitrophenyl)-6-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N4O4/c1-21-16-12-23(14-8-4-3-5-9-14)18(17(16)19(25)22(2)20(21)26)13-7-6-10-15(11-13)24(27)28/h3-12H,1-2H3 |
InChI Key |
VFCLTTFORHNLJS-UHFFFAOYSA-N |
SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)

methanone](/img/structure/B226796.png)